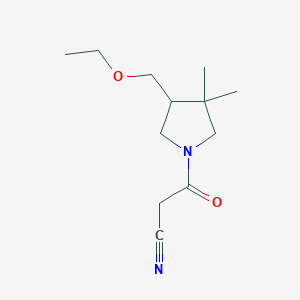

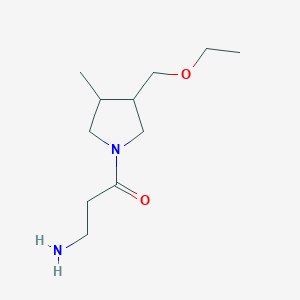

![molecular formula C8H9Cl2N3O B1479177 2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one CAS No. 2090943-55-6](/img/structure/B1479177.png)

2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one

Overview

Description

The compound “2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one” is a chemical compound with the molecular formula C8H9Cl2N3O . It has an average mass of 262.136 Da and a monoisotopic mass of 261.043579 Da . This compound is not intended for human or veterinary use and is for research use only.

Scientific Research Applications

Comprehensive Analysis of 2-Chloro-1-(3-Chloro-5,6-Dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one

The compound 2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one is a complex molecule that may have several scientific research applications. Below is an analysis focusing on unique applications, each detailed in its own section.

Synthesis of Tagged Glucose Derivatives: This compound can be utilized in the synthesis of tagged glucose derivatives, which are essential intermediates in the creation of branched oligosaccharides . These tagged molecules are crucial for tracking and studying carbohydrate metabolism in various biological systems.

Development of Fluorescent Chemosensors: The chemical structure of this compound suggests its potential use in developing fluorescent chemosensors . These sensors can detect specific ions or molecules, making them valuable tools in environmental monitoring and medical diagnostics.

Inhibition of Arginine Methyltransferase: Researchers can explore the use of this compound as an inhibitor of co-activator associated arginine methyltransferase 1 . This enzyme plays a role in gene regulation, and its inhibition could be significant in studying epigenetic modifications.

Activation of Glucokinase: The compound may serve as an allosteric activator for glucokinase , an enzyme involved in glucose metabolism. By modulating glucokinase activity, it could be used to investigate metabolic disorders like diabetes.

Synthesis of Organic Azides: Given its reactive nature, this compound could be employed in the synthesis of organic azides from primary amines . Organic azides are valuable in various chemical reactions, including click chemistry, which is widely used in drug discovery and material science.

Aza-Henry Reactions: The compound might be used as a reagent in aza-Henry reactions , which are important for constructing nitrogen-containing compounds. These reactions are fundamental in the synthesis of pharmaceuticals and natural products.

Radiolabeling for PET Imaging: There is potential for this compound to be used in conjunction with other chemicals to incorporate [18F]fluoride radiolabels into polypeptides . This application is crucial for positron emission tomography (PET) imaging, which is used in the study of various biological processes.

Synthesis of Cyclic Silanes: Finally, this compound could be an activating agent in the total synthesis of macroviracin A, cycloviracin B1, and cyclic silanes . These compounds have significant applications in medicinal chemistry and materials science.

properties

IUPAC Name |

2-chloro-1-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N3O/c9-3-8(14)12-1-2-13-6(10)4-11-7(13)5-12/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHQRLFPGOVONG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NC=C2Cl)CN1C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

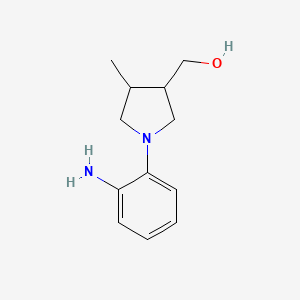

![9-(2-Azidoethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1479102.png)

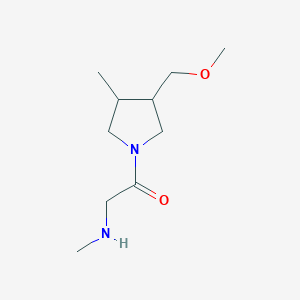

![9-(2-Hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1479104.png)

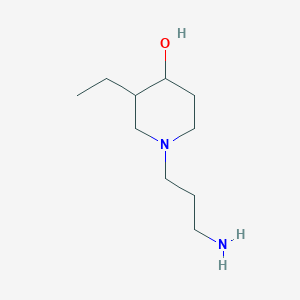

![2-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-amine](/img/structure/B1479105.png)

![2-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B1479106.png)

![3-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479108.png)

![3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479114.png)